Rivoglitazone metabolite M20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .
Chemical Reactions Analysis
Types of Reactions
Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:
Oxidation: Involves the transformation of the parent compound through the addition of oxygen atoms.
N-glucuronidation: The addition of glucuronic acid to the nitrogen atom of the compound.
Ring-opening reactions: The thiazolidinedione ring opens to form various intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cytochrome P450 enzymes: Facilitate oxidation reactions.
UDP-glucuronic acid: Used in N-glucuronidation reactions.
S-adenosyl-L-methionine: Assists in methylation reactions.
Major Products Formed
The major products formed from these reactions include:
- O-demethyl rivoglitazone
- N-demethyl rivoglitazone
- TZD ring-opened mercapto amide
- TZD ring-opened mercapto carboxylic acid
Scientific Research Applications
Rivoglitazone metabolite M20 has several scientific research applications, including:
- Chemistry : Used to study the metabolic pathways and transformation of thiazolidinedione compounds.
- Biology : Helps in understanding the metabolic processes in various species.
- Medicine : Provides insights into the pharmacokinetics and pharmacodynamics of rivoglitazone, aiding in the development of treatments for type 2 diabetes mellitus.
- Industry : Used in the development and testing of new pharmaceutical compounds .
Mechanism of Action
Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Uniqueness
Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .
Properties
CAS No. |
299175-75-0 |
---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI Key |
YRWDVEHLYSHYAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.